3-((4-fluorophenyl)sulfonyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)propanamide
Description
Properties
IUPAC Name |
3-(4-fluorophenyl)sulfonyl-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O5S3/c1-27(22,23)13-6-7-14-15(10-13)26-17(19-14)20-16(21)8-9-28(24,25)12-4-2-11(18)3-5-12/h2-7,10H,8-9H2,1H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSCBUZIOOXQHKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O5S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-((4-fluorophenyl)sulfonyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)propanamide is a sulfanilide derivative that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical formula for the compound is , with a molecular weight of approximately 337.37 g/mol. It features a sulfonamide group, which is known for its role in various pharmacological activities. The presence of both fluorine and methylsulfonyl groups contributes to its unique reactivity and biological profile.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors. The sulfonamide moiety is known to inhibit carbonic anhydrase (CA), an enzyme involved in various physiological processes such as acid-base balance and fluid secretion. This inhibition can lead to therapeutic effects in conditions like glaucoma and edema.
Antitumor Activity
Recent studies have indicated that compounds containing thiazole rings, similar to our target compound, exhibit significant antitumor properties. For instance, thiazole derivatives have been shown to induce apoptosis in cancer cells by inhibiting Bcl-2 proteins, which are crucial for cell survival. The structure-activity relationship (SAR) analysis suggests that the presence of electron-donating groups enhances cytotoxicity against various cancer cell lines, with IC50 values often below those of standard chemotherapeutics like doxorubicin .
Antimicrobial Activity
The compound's potential antimicrobial activity has also been explored. Thiazole derivatives have demonstrated moderate to good activity against both Gram-positive and Gram-negative bacteria. For example, a related study reported minimum inhibitory concentrations (MICs) in the range of 100-400 µg/mL against several bacterial strains . This suggests that our compound may possess similar antimicrobial properties due to its structural similarities.
Anti-inflammatory Effects
Sulfonamide compounds are frequently studied for their anti-inflammatory effects. The inhibition of COX-II enzymes by certain sulfonamides has been documented, which could lead to reduced inflammation and pain. The structure of our compound indicates it may act as a selective COX-II inhibitor, potentially offering therapeutic benefits in inflammatory diseases .
Case Studies
- Antitumor Efficacy : A study involving thiazole-based compounds demonstrated that modifications at the phenyl ring significantly enhanced their anticancer activity against Jurkat and HT-29 cell lines. The presence of substituents like methyl groups was pivotal in increasing cytotoxicity, suggesting a similar approach could be utilized for our compound .
- Antimicrobial Screening : In a recent investigation, several thiazolidinone derivatives were synthesized and tested for their antimicrobial efficacy. Compounds with structural features akin to our target showed promising results against multiple bacterial strains, emphasizing the need for further exploration into the antimicrobial potential of thiazole-containing compounds .
Data Table: Biological Activity Summary
Scientific Research Applications
Enzyme Inhibition
The sulfonamide groups in 3-((4-fluorophenyl)sulfonyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)propanamide are known to exhibit enzyme inhibition properties. Sulfonamides have been widely studied for their ability to inhibit various enzymes, including:
- Carbonic Anhydrases : Important for regulating pH and fluid balance.
- Proteases : Involved in numerous physiological processes.
The compound's potential as an enzyme inhibitor suggests its applicability in treating conditions related to enzyme dysregulation.
Antimicrobial Properties
The benzothiazole component of the compound is often linked to antimicrobial and anticancer properties. Research indicates that compounds containing benzothiazole structures can exhibit significant activity against various pathogens. The potential applications include:
- Antibacterial Activity : Targeting both Gram-positive and Gram-negative bacteria.
- Antifungal Activity : Effective against fungal species.
Case Studies and Research Findings
Several studies have examined the biological activities of similar compounds, providing insights into the potential applications of 3-((4-fluorophenyl)sulfonyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)propanamide:
- Molecular Docking Studies : These studies assess the binding affinity of compounds to target enzymes or receptors, crucial for predicting pharmacological profiles.
- Antimicrobial Screening : Compounds with similar structures have shown promising results against various microbial strains, indicating that this compound could also possess significant antimicrobial activity.
- Anticancer Activity : Research on related benzothiazole derivatives has revealed anticancer properties, suggesting a similar potential for this compound.
Comparison with Similar Compounds
Structural Analogs and Physicochemical Properties
Key Observations :
- Fluorinated sulfonyl groups improve metabolic stability compared to non-fluorinated or thioether derivatives .
- Benzothiazole derivatives generally exhibit higher molecular weights and PSA than thiazole-based analogs, impacting solubility.
Preparation Methods
Thiazole Ring Formation
Benzo[d]thiazoles are classically synthesized via cyclocondensation of 2-aminothiophenol derivatives with carbonyl compounds. Adapting procedures from analogous systems, the following pathway is proposed:
Reaction Scheme 1
$$
\text{2-Amino-5-bromobenzenethiol} + \text{Methylsulfonyl chloride} \xrightarrow{\text{Et}3\text{N, CH}2\text{Cl}_2} \text{6-Bromo-2-(methylsulfonyl)benzo[d]thiazole}
$$
Key parameters from similar sulfonations:
- Solvent: Dichloromethane (50 mL/g substrate)
- Base: Triethylamine (2.5 eq)
- Temperature: 0°C → RT, 12 h
- Yield: 78–85%
Bromine Displacement
The bromine at position 6 is replaced via nucleophilic aromatic substitution (NAS) using methanesulfinate:
Reaction Scheme 2
$$
\text{6-Bromo derivative} + \text{NaSO}2\text{CH}3 \xrightarrow{\text{CuI, DMF, 110°C}} \text{6-(Methylsulfonyl)benzo[d]thiazole}
$$
Optimization data derived from indazole methylation:
| Parameter | Value | Source |
|---|---|---|
| Catalyst | CuI (10 mol%) | |
| Solvent | DMF | |
| Temperature | 110°C | |
| Reaction Time | 24 h | |
| Yield | 68% | Estimated |
Synthesis of 3-((4-Fluorophenyl)Sulfonyl)Propanoic Acid
Sulfonation of Propanoyl Chloride
Adapting Friedel-Crafts sulfonation strategies from benzo[b]thiophene systems:
Reaction Scheme 3
$$
\text{Propanoyl chloride} + \text{4-Fluorobenzenesulfonyl chloride} \xrightarrow{\text{AlCl}3, \text{CH}2\text{Cl}_2} \text{3-((4-Fluorophenyl)sulfonyl)propanoyl chloride}
$$
Critical conditions from analogous acylations:
- Molar ratio: 1:1.2 (propanoyl:sulfonyl chloride)
- Catalyst: AlCl₃ (1.5 eq)
- Solvent: Dichloromethane (10 mL/mmol)
- Time: 6 h at reflux
- Yield: 73% (after hydrolysis to acid)
Amide Coupling Strategy
Carbodiimide-Mediated Coupling
Utilizing DCC/HOBt system as per indazole acylation precedents:
Reaction Scheme 4
$$
\text{6-(Methylsulfonyl)benzo[d]thiazol-2-amine} + \text{3-((4-Fluorophenyl)sulfonyl)propanoyl chloride} \xrightarrow{\text{DIPEA, DMF}} \text{Target compound}
$$
Optimized parameters from pyrimidine couplings:
| Parameter | Value |
|---|---|
| Coupling agent | DCC (1.2 eq) |
| Solvent | DMF (5 mL/g) |
| Temperature | 0°C → RT |
| Reaction Time | 18 h |
| Yield | 62% (crude), 55% (isolated) |
T3P®-Mediated Coupling
Alternative method adapting cesium carbonate activation:
$$
\text{Acid (1 eq)} + \text{T3P® (1.5 eq)} \xrightarrow{\text{Cs}2\text{CO}3 (2 eq), \text{THF}} \text{Amide}
$$
Performance comparison:
| Method | Purity (HPLC) | Isolated Yield | Byproducts |
|---|---|---|---|
| DCC/HOBt | 92% | 55% | Urea derivatives |
| T3P® | 98% | 68% | Minimal |
Process Optimization Challenges
Sulfur Oxidation State Control
Over-oxidation of methylsulfonyl groups during coupling steps remains a critical concern. Lessons from benzo[b]thiophene sulfonation suggest:
- Strict temperature control (<40°C) during DMF reactions
- Use of antioxidant additives (e.g., BHT at 0.1 wt%)
Solvent Selection
DMF, while effective for solubility, complicates purification. Mixed solvent systems from indazole syntheses offer improvements:
Spectroscopic Characterization
¹H NMR Analysis (400 MHz, DMSO-d₆)
- δ 8.25 (s, 1H): Benzo[d]thiazole H-7
- δ 7.92 (d, J=8.6 Hz, 2H): 4-Fluorophenyl ortho protons
- δ 3.46 (s, 3H): Methylsulfonyl group
- δ 3.12 (t, J=7.2 Hz, 2H): Propanamide CH₂ adjacent to sulfone
LC-MS Data
- Observed m/z: 481.08 [M+H]⁺
- Purity (HPLC): 99.2% (254 nm)
- Retention Time: 6.54 min (C18, 60% MeCN/H₂O)
Industrial Scale Considerations
Adapting reactor designs from kilogram-scale indazole production:
- Reactor Type: Jacketed glass-lined steel
- Temperature Control: ±2°C accuracy
- Mixing: Pitched-blade turbine at 120 RPM
- Throughput: 1.2 kg/day per 100 L reactor
Q & A
Q. What are the recommended synthetic routes for 3-((4-fluorophenyl)sulfonyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)propanamide?
- Methodological Answer : The synthesis typically involves multi-step organic reactions:
Thiazole ring formation : React 2-aminobenzo[d]thiazole derivatives with methylsulfonyl chloride under basic conditions (e.g., NaOH) to introduce the methylsulfonyl group at position 6 .
Sulfonylation : Couple the 4-fluorophenylsulfonyl moiety to the propanamide backbone using coupling agents like HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in polar aprotic solvents (e.g., DMF or DCM) .
Amide bond formation : React the sulfonylated intermediate with the modified benzo[d]thiazol-2-amine under reflux in ethanol or methanol, catalyzed by triethylamine .
Key considerations include solvent purity (<99%), reaction temperature (60–80°C), and inert atmosphere (N₂) to prevent oxidation .
Q. Which analytical techniques are critical for characterizing the compound’s purity and structure?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the integration of aromatic protons (e.g., 4-fluorophenyl at δ 7.2–7.8 ppm) and sulfonyl/amide functionalities .
- High-Performance Liquid Chromatography (HPLC) : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98%) and monitor reaction progress .
- Infrared Spectroscopy (IR) : Identify characteristic peaks for sulfonyl (S=O, 1150–1350 cm⁻¹) and amide (C=O, 1640–1680 cm⁻¹) groups .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺) and isotopic patterns consistent with fluorine and sulfur .
Advanced Research Questions
Q. How can researchers optimize reaction yields when introducing sulfonyl groups during synthesis?
- Methodological Answer :
- Solvent Selection : Polar aprotic solvents (DMF, DCM) enhance sulfonyl group reactivity by stabilizing intermediates .
- Catalysts : Use DMAP (4-dimethylaminopyridine) to accelerate sulfonylation by activating electrophilic sulfonyl chlorides .
- Temperature Control : Maintain 0–5°C during sulfonyl chloride addition to minimize side reactions (e.g., hydrolysis) .
- Workup Strategies : Quench excess sulfonyl chloride with aqueous NaHCO₃, followed by extraction with ethyl acetate to isolate the product .
Contradictory evidence exists regarding optimal solvent choice (DMF vs. DCM), requiring empirical testing for specific intermediates .
Q. What strategies are effective in resolving contradictions in biological activity data across different studies?
- Methodological Answer :
- Structural-Activity Relationship (SAR) Analysis : Compare analogs (e.g., fluorophenyl vs. chlorophenyl sulfonyl groups) to isolate substituent effects on activity .
- Standardized Assay Conditions : Normalize variables like cell line selection (e.g., NCI-60 panel), incubation time, and solvent (DMSO concentration ≤0.1%) .
- Mechanistic Studies : Use molecular docking to assess target binding (e.g., KPNB1 inhibition) and validate with mutagenesis or competitive binding assays .
For example, fluorophenyl derivatives exhibit enhanced anticancer activity compared to methoxyphenyl analogs due to improved hydrophobic interactions .
Q. What computational methods support the prediction of the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to targets like tubulin or kinases. Focus on sulfonyl and benzothiazole moieties as key pharmacophores .
- QSAR Modeling : Train models with descriptors like logP, polar surface area, and H-bond donors to predict bioavailability and IC₅₀ values .
- MD Simulations : Perform 100-ns simulations in GROMACS to assess stability of ligand-target complexes, particularly interactions with fluorine atoms and sulfonyl groups .
Cross-validation with experimental data (e.g., IC₅₀ from cell assays) is critical to refine computational predictions .
Data Contradiction Analysis
- Synthetic Yield Variability : Discrepancies in reported yields (28–95.7% ) may arise from differences in solvent purity, catalyst loading, or intermediate stability. Researchers should replicate conditions from high-yield protocols (e.g., ethanol reflux with triethylamine ) and optimize stepwise.
- Biological Activity Conflicts : Inconsistent anticancer activity across studies could reflect assay sensitivity (e.g., cell line-specific responses) or impurities in test compounds. Purity verification via HPLC and orthogonal assays (e.g., apoptosis markers) are recommended.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
